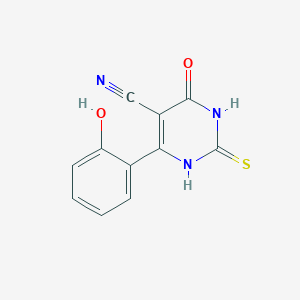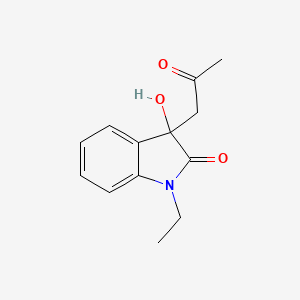![molecular formula C22H19NOS B5008582 5-(3-methyl-2-thienyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5008582.png)
5-(3-methyl-2-thienyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-methyl-2-thienyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one, also known as BCTC, is a chemical compound that has been studied for its potential use as a pain reliever. This compound is a member of the benzo[a]phenanthridine family, which is known for its diverse biological activities. In
Mécanisme D'action
5-(3-methyl-2-thienyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one acts as a selective antagonist of TRPV1, which is a non-selective cation channel that is expressed in sensory neurons. TRPV1 is involved in the perception of pain, as well as the regulation of body temperature and other physiological processes. This compound binds to the channel and blocks its activity, thus reducing the transmission of pain signals.
Biochemical and Physiological Effects
This compound has been shown to be effective in reducing pain in animal models of inflammatory and neuropathic pain. It has also been found to have anti-inflammatory effects, as it reduces the production of pro-inflammatory cytokines. This compound has been shown to have a low toxicity profile and does not have any significant effects on motor function or coordination.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 5-(3-methyl-2-thienyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one is that it is a selective antagonist of TRPV1, which means that it does not affect other ion channels or receptors. This makes it a useful tool for studying the role of TRPV1 in pain and other physiological processes. One limitation of this compound is that it has a relatively short half-life, which means that it needs to be administered frequently in order to maintain its effects.
Orientations Futures
There are several potential future directions for the study of 5-(3-methyl-2-thienyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one. One area of research could be to investigate its potential use in the treatment of chronic pain conditions, such as fibromyalgia and chronic neuropathic pain. Another area of research could be to explore its effects on other physiological processes, such as body temperature regulation and immune function. Additionally, further studies could be conducted to optimize the synthesis and formulation of this compound for clinical use.
Méthodes De Synthèse
The synthesis of 5-(3-methyl-2-thienyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one involves the reaction of 2-amino-3-methylthiophene with 1,2,3,4-tetrahydrobenzo[a]phenanthrene-4-one in the presence of a catalyst. The resulting product is then purified through column chromatography to obtain this compound in its pure form.
Applications De Recherche Scientifique
5-(3-methyl-2-thienyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one has been studied for its potential use as a pain reliever. It has been found to be a selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1), which is a receptor that is involved in the perception of pain. This compound has been shown to be effective in reducing pain in animal models of inflammatory and neuropathic pain.
Propriétés
IUPAC Name |
5-(3-methylthiophen-2-yl)-2,3,5,6-tetrahydro-1H-benzo[a]phenanthridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NOS/c1-13-11-12-25-22(13)21-20-16(7-4-8-18(20)24)19-15-6-3-2-5-14(15)9-10-17(19)23-21/h2-3,5-6,9-12,21,23H,4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXPZIGAGBJAOMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C2C3=C(CCCC3=O)C4=C(N2)C=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-methyl-5-{[(2-phenyl-1,3-thiazol-4-yl)methyl]thio}-1H-tetrazole](/img/structure/B5008519.png)
![3,7-dimethyl-1,5-dinitro-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B5008524.png)
![N~2~-(3-bromophenyl)-N~1~-[2-(tert-butylthio)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5008530.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(5-methoxy-2-furoyl)-4-piperidinecarboxamide](/img/structure/B5008541.png)


![methyl 3-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)amino]benzoate hydrochloride](/img/structure/B5008584.png)
![5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-1-[3-(trifluoromethyl)benzyl]-2-piperidinone](/img/structure/B5008590.png)
![4-{[(4-methoxyphenyl)acetyl]amino}-N-methylbenzamide](/img/structure/B5008591.png)
![2-(2,4-dichlorophenoxy)-N-[4-(dimethylamino)phenyl]propanamide](/img/structure/B5008597.png)